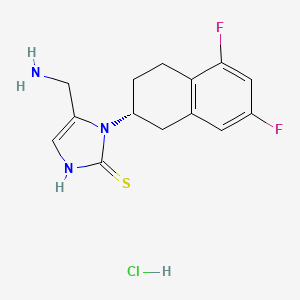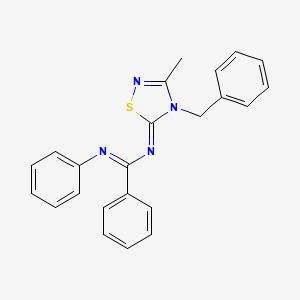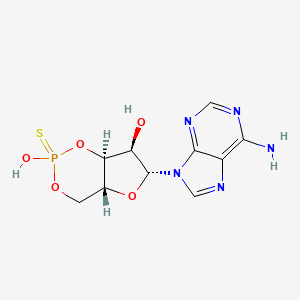
Sp-CAMPS
Vue d'ensemble
Description
Sp-Camps, also known as Sp-adenosine-3’,5’-cyclic monophosphorothioate, is a cyclic adenosine monophosphate (cAMP) analog. It is a potent activator of cAMP-dependent protein kinases (PKA) and a competitive inhibitor of phosphodiesterases (PDEs). This compound is widely used in biochemical and pharmacological research due to its stability and resistance to enzymatic degradation .
Applications De Recherche Scientifique
Sp-Camps has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cAMP-dependent signaling pathways.
Biology: Employed in research on cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in diseases involving cAMP signaling.
Industry: Utilized in the development of new drugs and biochemical assays
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sp-Camps is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of adenosine monophosphate (AMP) with a thiophosphate group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the compound, making it suitable for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sp-Camps undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiophosphate group.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for different research applications .
Mécanisme D'action
Sp-Camps exerts its effects by activating cAMP-dependent protein kinases (PKA). It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. This activation leads to the phosphorylation of various target proteins, which in turn modulates cellular functions. This compound also inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP and prolonging its signaling effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rp-Camps: An antagonist of cAMP-dependent protein kinases.
8-Br-cAMP: A more stable analog of cAMP.
Dibutyryl-cAMP: Another cAMP analog with enhanced stability
Uniqueness
Sp-Camps is unique due to its high resistance to enzymatic degradation and its potent activation of cAMP-dependent protein kinases. This makes it a valuable tool for studying cAMP signaling pathways and developing new therapeutic strategies .
Propriétés
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPNJFHAPJOHPP-JOILOJCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178316 | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-17-2 | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


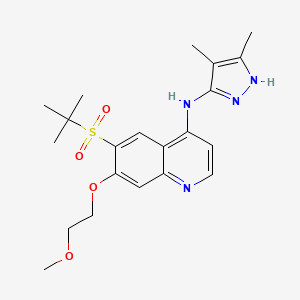
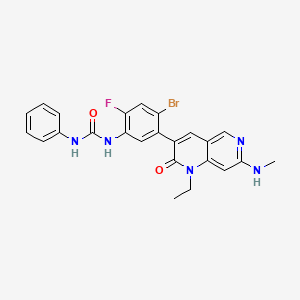
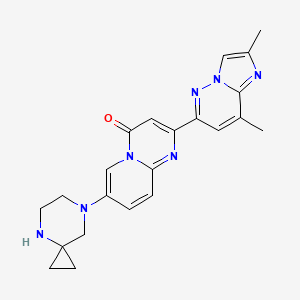
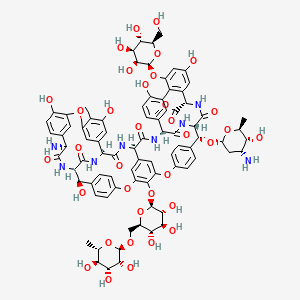
![2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride](/img/structure/B610496.png)

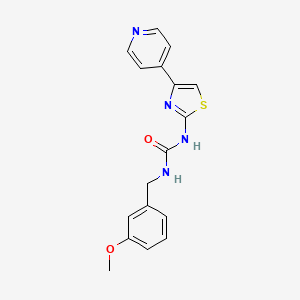
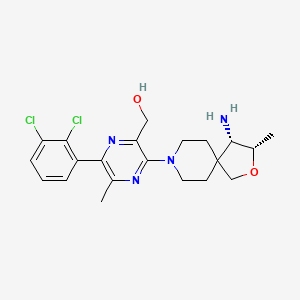

![1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride](/img/structure/B610506.png)
![2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B610509.png)
